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Compound of Interest

Compound Name: Cholesteryl Petroselaidate

Cat. No.: B15551027 Get Quote

CAS Number: 19485-81-5

This technical guide provides an in-depth overview of Cholesteryl Petroselaidate, a

cholesteryl ester of significant interest in lipid research and drug development. This document

is intended for researchers, scientists, and professionals in drug development, offering a

consolidated resource on its properties, synthesis, and potential biological relevance.

Chemical and Physical Properties
Cholesteryl Petroselaidate is the ester formed from the condensation of cholesterol and

petroselaidic acid (trans-6-octadecenoic acid). While specific experimental data for this

particular cholesteryl ester is limited in publicly available literature, its properties can be inferred

from data on similar long-chain unsaturated cholesteryl esters. The physical state and phase

behavior of cholesteryl esters are complex and depend on the fatty acid chain length and

degree of unsaturation.[1][2]

Table 1: Physicochemical Properties of Cholesteryl Petroselaidate and its Constituents
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Property Value Source

Cholesteryl Petroselaidate

CAS Number 19485-81-5 [3]

Molecular Formula C45H78O2

Molecular Weight 651.1 g/mol

Appearance
Likely a white or off-white solid

at room temperature
Inferred

Solubility

Insoluble in water; Soluble in

nonpolar organic solvents like

chloroform, hexane, and

ethers.

Inferred

Petroselaidic Acid

CAS Number 593-40-8

Molecular Formula C18H34O2

Molecular Weight 282.46 g/mol

Appearance Solid

Cholesterol

CAS Number 57-88-5

Molecular Formula C27H46O

Molecular Weight 386.65 g/mol

Appearance White crystalline powder [4]

Synthesis of Cholesteryl Petroselaidate
The synthesis of Cholesteryl Petroselaidate can be achieved through several methods,

including direct esterification, enzyme-catalyzed synthesis, and cross-coupling reactions. Below

is a generalized experimental protocol based on established methods for cholesteryl ester

synthesis.
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Experimental Protocol: Synthesis via Esterification
This protocol describes a general method for the synthesis of cholesteryl esters, which can be

adapted for Cholesteryl Petroselaidate. One such method involves the use of a

triphenylphosphine-sulfur trioxide adduct as a catalyst in an esterification reaction between

cholesterol and a fatty acid.[5]

Materials:

Cholesterol

Petroselaidic acid

Triphenylphosphine-sulfur trioxide (Ph3P·SO3) adduct (catalyst)

Toluene (solvent)

Sodium bicarbonate (for washing)

Anhydrous magnesium sulfate (for drying)

Silica gel for column chromatography

Hexane and Ethyl Acetate (for chromatography)

Procedure:

In a round-bottom flask, dissolve equimolar amounts of cholesterol and petroselaidic acid in

toluene.

Add a catalytic amount of the triphenylphosphine-sulfur trioxide adduct to the solution.

Heat the reaction mixture at 110°C under a nitrogen atmosphere for a specified time (e.g., 2-

4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature.

Wash the reaction mixture with a saturated sodium bicarbonate solution to remove unreacted

fatty acid and the catalyst byproducts.
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Separate the organic layer and dry it over anhydrous magnesium sulfate.

Filter the solution and evaporate the solvent under reduced pressure to obtain the crude

product.

Purify the crude Cholesteryl Petroselaidate by column chromatography on silica gel, using

a hexane/ethyl acetate gradient as the eluent.

Collect the fractions containing the pure product and evaporate the solvent to yield the final

product.

Characterize the product using techniques such as NMR and mass spectrometry to confirm

its structure and purity.

A more recent development in the synthesis of cholesteryl esters is a cross-coupling process.

This method involves reacting cholesterol with an aroyl chloride in the presence of a palladium

catalyst and a base in a solvent like 1,4-dioxane, often with microwave irradiation to facilitate

the reaction.[6]

Synthesis Workflow Diagram
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Caption: General workflow for the synthesis of Cholesteryl Petroselaidate.

Potential Biological Role and Signaling Pathway
While direct studies on the biological activity of Cholesteryl Petroselaidate are limited, the

effects of its constituent fatty acid, petroselaidic acid, on liver cells provide a strong basis for a

hypothetical mechanism of action. Trans fatty acids have been shown to influence lipid

metabolism, in part by modulating the activity of Sterol Regulatory Element-Binding Proteins

(SREBPs).[7] SREBPs are key transcription factors that regulate the synthesis of cholesterol

and fatty acids.[8][9][10][11]
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Specifically, petroselaidic acid, the trans-isomer of petroselinic acid, has been observed to

increase the cellular content of triacylglycerols and cholesteryl esters in HepG2 cells. This

effect is associated with the upregulation of genes involved in fatty acid and cholesterol

synthesis, which are targets of SREBP-1c and SREBP-2.[7]

Hypothetical Signaling Pathway in HepG2 Cells
The following diagram illustrates a plausible signaling pathway through which Cholesteryl
Petroselaidate, or its hydrolyzed component petroselaidic acid, might influence lipid

metabolism in hepatocytes.
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Caption: Hypothetical SREBP signaling pathway modulated by petroselaidic acid.
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Potential Applications in Drug Development
Cholesteryl esters, and cholesterol itself, are integral components of various drug delivery

systems.[12][13] Their lipophilic nature allows for the encapsulation of hydrophobic drugs,

enhancing their solubility and bioavailability. Cholesterol is a key structural component in lipid-

based delivery systems like liposomes and lipid nanoparticles (LNPs), where it modulates

membrane fluidity and stability.[4]

The introduction of specific fatty acid chains, such as petroselaidic acid, to the cholesterol

backbone could potentially be used to tailor the properties of these drug delivery systems for

specific applications, such as targeted delivery to tissues with high lipid metabolism.

Experimental Protocols for Biological Investigation
To investigate the biological effects of Cholesteryl Petroselaidate, particularly its influence on

lipid metabolism in liver cells, a series of in vitro experiments can be conducted. Below are

detailed protocols for cell culture, lipid accumulation assays, and lipid analysis.

HepG2 Cell Culture and Treatment
Materials:

HepG2 human hepatoma cell line

Dulbecco's Modified Eagle Medium (DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

Cholesteryl Petroselaidate (dissolved in a suitable solvent like DMSO)

6-well or 96-well cell culture plates

Procedure:

Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

at 37°C in a humidified atmosphere with 5% CO2.
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Seed the cells in 6-well or 96-well plates at a desired density and allow them to adhere and

grow to 80-90% confluency.

Prepare different concentrations of Cholesteryl Petroselaidate in serum-free DMEM.

Include a vehicle control (DMSO).

Remove the growth medium from the cells and wash with phosphate-buffered saline (PBS).

Add the treatment media containing Cholesteryl Petroselaidate or vehicle control to the

cells.

Incubate the cells for a specified period (e.g., 24-72 hours).

Oil Red O Staining for Lipid Accumulation
Materials:

Oil Red O stock solution (e.g., in isopropanol)

Formalin (10%)

60% Isopropanol

PBS

Procedure:

After treatment with Cholesteryl Petroselaidate, remove the medium and wash the cells

with PBS.

Fix the cells with 10% formalin for at least 15 minutes at room temperature.

Wash the cells with distilled water and then with 60% isopropanol.

Stain the cells with a freshly prepared Oil Red O working solution for 20 minutes.

Remove the staining solution and wash the cells repeatedly with distilled water to remove

excess stain.
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Visualize the lipid droplets (stained red) under a microscope.

For quantification, extract the Oil Red O from the cells with 100% isopropanol and measure

the absorbance at a suitable wavelength (e.g., 490-520 nm).[14]

Analysis of Cholesteryl Esters by LC-MS/MS
Materials:

Lipid extraction solvents (e.g., chloroform/methanol mixture)

Internal standards for cholesterol and cholesteryl esters

UHPLC-MS/MS system

Procedure:

After cell treatment, harvest the cells and perform a lipid extraction using a standard method

like the Bligh and Dyer or Folch method.[15]

Dry the lipid extract under a stream of nitrogen.

Reconstitute the lipid extract in a suitable solvent for LC-MS analysis.

Analyze the samples using a reverse-phase or HILIC UHPLC column coupled to a mass

spectrometer.

Use atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) with in-

source collision-induced dissociation for the detection of cholesterol and cholesteryl esters.

[16][17][18][19]

Identify and quantify Cholesteryl Petroselaidate and other lipid species based on their

retention times and mass-to-charge ratios compared to authentic standards.

Experimental Workflow for Biological Investigation
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Caption: Workflow for investigating the biological effects of Cholesteryl Petroselaidate.

Conclusion
Cholesteryl Petroselaidate, as a specific molecular entity, represents an interesting target for

research in lipid metabolism and drug delivery. While direct experimental data remains to be

fully elucidated, the known properties of its constituent molecules and the broader class of

cholesteryl esters provide a solid foundation for future investigation. The protocols and potential

mechanisms outlined in this guide are intended to serve as a valuable resource for scientists

working to uncover the full potential of this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5645443/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5645443/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5645443/
https://pubmed.ncbi.nlm.nih.gov/38986142/
https://pubmed.ncbi.nlm.nih.gov/38986142/
https://experiments.springernature.com/articles/10.1007/978-1-4939-9488-5_6
https://experiments.springernature.com/articles/10.1007/978-1-4939-9488-5_6
https://www.biorxiv.org/content/10.1101/2024.04.02.587668v1.full.pdf
https://www.benchchem.com/product/b15551027#cholesteryl-petroselaidate-cas-number-19485-81-5
https://www.benchchem.com/product/b15551027#cholesteryl-petroselaidate-cas-number-19485-81-5
https://www.benchchem.com/product/b15551027#cholesteryl-petroselaidate-cas-number-19485-81-5
https://www.benchchem.com/product/b15551027#cholesteryl-petroselaidate-cas-number-19485-81-5
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15551027?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15551027?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

